Desbutyl Dronedarone Hydrochloride
Overview
Description
Debutyldronedarone hydrochloride (SR35021 hydrochloride): is a selective thyroid hormone receptor α1 (TRα1) inhibitor. It is the main metabolite of Dronedarone, a medication used to treat cardiac arrhythmias. Debutyldronedarone hydrochloride inhibits the binding of triiodothyronine (T3) to TRα1 and TRβ1 receptors by 77% and 25%, respectively .
Mechanism of Action
- It belongs to the Vaughan Williams Class III antiarrhythmic drugs, which work to restore normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation (AF) .
- It interacts with ion channels and receptors to modulate electrical activity in cardiac tissue, promoting normal rhythm .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
Desbutyl Dronedarone Hydrochloride interacts with several enzymes and proteins. It inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα 1 and TRβ 1 . It also inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It decreases intracellular ATP levels in H9c2 rat cardiomyocytes . It also causes cytotoxicity, G1-phase cell cycle arrest, suppression of topoisomerase II, and DNA damage in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα 1 and TRβ 1 . It also inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After a 24-hour treatment of HepG2 cells, dronedarone caused cytotoxicity, G1-phase cell cycle arrest, suppression of topoisomerase II, and DNA damage in a concentration-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed from dronedarone by cytochrome P450s (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations . The primary metabolic clearance pathway for dronedarone is via the hepatic enzyme system (primarily cytochrome P450 3A4 [CYP3A4]) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Debutyldronedarone hydrochloride involves multiple steps, starting from the parent compound Dronedarone. The process includes the selective removal of butyl groups from Dronedarone to yield Debutyldronedarone, followed by the formation of the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the selective removal of butyl groups without affecting other functional groups .
Industrial Production Methods: Industrial production of Debutyldronedarone hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography. The final product is obtained as a solid, white to light yellow in color, and is stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Debutyldronedarone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Debutyldronedarone hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Debutyldronedarone hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of thyroid hormone receptor inhibitors.
Biology: Investigated for its effects on thyroid hormone receptors and related biological pathways.
Medicine: Studied for its potential therapeutic applications in treating cardiac arrhythmias and other conditions related to thyroid hormone receptor activity.
Industry: Utilized in the development of new pharmaceuticals targeting thyroid hormone receptors
Comparison with Similar Compounds
Dronedarone: The parent compound of Debutyldronedarone hydrochloride, used to treat cardiac arrhythmias.
Debutyldronedarone-d6 hydrochloride: A deuterium-labeled form of Debutyldronedarone, used in research for its stability and tracking properties.
Uniqueness: Debutyldronedarone hydrochloride is unique due to its selective inhibition of TRα1 over TRβ1, making it a valuable tool in research focused on thyroid hormone receptor activity. Its main metabolite status also provides insights into the metabolic pathways of Dronedarone .
Properties
IUPAC Name |
N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXBTJLIQYUYSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747514 | |
Record name | N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197431-02-0 | |
Record name | N-(2-Butyl-3-{4-[3-(butylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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